molecular formula C10H12O3S B12640889 3-[4-(Methanesulfinyl)phenyl]propanoic acid CAS No. 918875-15-7

3-[4-(Methanesulfinyl)phenyl]propanoic acid

Cat. No.: B12640889
CAS No.: 918875-15-7
M. Wt: 212.27 g/mol
InChI Key: NYRZYAKVYTTYBU-UHFFFAOYSA-N
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Description

3-[4-(Methanesulfinyl)phenyl]propanoic acid is a chemical compound for research use only. It is not approved for human or veterinary diagnostic or therapeutic uses. This compound features a propanoic acid chain linked to a phenyl ring substituted with a methanesulfinyl (methylsulfinyl) group. While analytical data for the exact sulfinyl compound is limited in the provided sources, its close structural analog, 3-[4-(Methylsulfonyl)phenyl]propanoic acid, is a well-characterized research chemical with a molecular formula of C10H12O4S and a molecular weight of 228.26 g/mol . Compounds with this phenylpropanoic acid scaffold are of significant interest in medicinal chemistry research. Related structures, such as those with an aminosulfonyl group, have been identified as inhibitors of carbonic anhydrase I and II, suggesting potential research applications in enzyme inhibition studies . Furthermore, structural analogs serve as key intermediates in organic synthesis, exemplified by their use in the stereoselective synthesis of complex molecules like the antibiotic thiamphenicol and related compounds . Researchers value this chemical for developing synthetic methodologies and exploring structure-activity relationships. Handle with appropriate precautions; refer to the Safety Data Sheet for detailed handling information.

Properties

CAS No.

918875-15-7

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

3-(4-methylsulfinylphenyl)propanoic acid

InChI

InChI=1S/C10H12O3S/c1-14(13)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)

InChI Key

NYRZYAKVYTTYBU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Method 1: Direct Sulfonation

  • Starting Material : 3-phenylpropanoic acid
  • Reagent : Methanesulfonyl chloride
  • Reaction Conditions : The reaction is typically conducted under basic conditions using triethylamine as a base to neutralize the hydrochloric acid generated during the reaction.

Reaction Scheme :

$$
\text{3-phenylpropanoic acid} + \text{Methanesulfonyl chloride} \xrightarrow{\text{Triethylamine}} \text{this compound}
$$

This method allows for the direct introduction of the methanesulfinyl group onto the phenyl ring of propanoic acid, yielding the desired product efficiently.

Method 2: Two-Step Synthesis

This method involves an initial reaction to form an intermediate compound, which is then converted to this compound.

  • Step 1 : Synthesis of (rac)-ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate

    • Reagents : 4-(Methylsulfonyl)benzaldehyde, aminoacetic acid, potassium carbonate
    • Conditions : Reflux in ethanol for several hours.
  • Step 2 : Conversion to target compound

    • Reagents : Sulfuric acid, ethanol
    • Conditions : Reflux for 30 minutes followed by crystallization.

This method has been reported to yield approximately 55% of the target compound from the starting materials.

Industrial Production Methods

In an industrial context, large-scale production of this compound focuses on optimizing yield and purity.

  • Reactor Types : Continuous flow reactors are often employed to maintain consistent reaction conditions.
  • Process Optimization : Parameters such as temperature, concentration, and reaction time are carefully controlled to maximize efficiency.

Purification techniques such as crystallization or distillation are utilized post-reaction to ensure product quality.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method discussed:

Method Starting Material Key Reagents Yield (%) Notes
Direct Sulfonation 3-phenylpropanoic acid Methanesulfonyl chloride Variable Simple one-step process
Two-Step Synthesis 4-(Methylsulfonyl)benzaldehyde Aminoacetic acid, K₂CO₃ ~55 More complex but allows for intermediate characterization

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methanesulfinyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfoxide group can be reduced back to a sulfide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-[4-(Methanesulfonyl)phenyl]propanoic acid.

    Reduction: 3-[4-(Methylthio)phenyl]propanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[4-(Methanesulfinyl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Methanesulfinyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The sulfoxide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of 3-PPA Derivatives

Compound Name Substituent Molecular Weight (g/mol) Acidity (pKa) Solubility Key Features References
3-[4-(Methanesulfinyl)phenyl]propanoic acid -S(O)CH₃ ~214.28* Moderate Moderate (aqueous) Polar, metabolically stable Inferred
3-[4-(Trifluoromethyl)phenyl]propanoic acid -CF₃ 218.17 Strong Low Lipophilic, crystallizes as H-bonded dimers
3-(4-Hydroxyphenyl)propanoic acid -OH 166.17 Weak High Antioxidant potential, forms sulfates in vivo
3-(4-Isobutylphenyl)propanoic acid -CH₂CH(CH₂CH₃) 206.28 Weak Low Ibuprofen impurity, hydrophobic
3-[4-(Sulfooxy)phenyl]propanoic acid -O-SO₃H 246.25 Extremely strong Slight (aqueous) Predicted metabolite, sulfated

*Calculated based on molecular formula.

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) derivative () exhibits strong acidity (pKa ~1–2) due to the electron-withdrawing effect, contrasting with the moderate acidity of the methanesulfinyl analog. The -CF₃ group also enhances lipophilicity, reducing aqueous solubility compared to polar sulfinyl or hydroxylated derivatives .
  • Hydrogen Bonding : The hydroxyphenyl variant () forms intermolecular hydrogen bonds, increasing solubility in polar solvents. In contrast, the sulfinyl group in the target compound may engage in weaker H-bonding, balancing solubility and membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[4-(Methanesulfinyl)phenyl]propanoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfoxidation of precursor thioether derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). For purity optimization, employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can confirm purity (>95%) and identify byproducts .

Q. How can X-ray crystallography elucidate the structural features of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving bond lengths, angles, and hydrogen-bonding patterns. For example, analogous compounds like 3-[4-(Trifluoromethyl)phenyl]propanoic acid form inversion dimers via O–H⋯O hydrogen bonds, as observed in space group P1P\overline{1}. Data collection at 298 K with a Mo-Kα radiation source (λ=0.71073\lambda = 0.71073 Å) and refinement using SHELXL-2018/3 can achieve RR-factors < 0.07 .

Q. What safety protocols are critical during laboratory handling?

  • Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Refer to Safety Data Sheets (SDS) for hazard classification; while direct toxicity data for this compound may be limited, structurally similar phenylpropanoic acids require precautions against skin/eye irritation and respiratory exposure .

Q. Which analytical techniques are most effective for physicochemical characterization?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) confirms molecular mass (e.g., exact mass 246.0252256 g/mol) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 resolve methanesulfinyl and phenyl proton environments, with coupling constants indicating stereochemistry .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). For example, sulfotransferase-mediated metabolism (observed in phenylsulfate analogs) may alter activity in vivo versus in vitro. Validate findings using orthogonal assays (e.g., enzyme inhibition kinetics vs. cellular viability assays) and apply meta-analysis tools to aggregate data from multiple studies .

Q. What strategies enable effective conjugation of this compound to nanoparticles for drug delivery?

  • Methodological Answer : Functionalize the propanoic acid moiety via EDC/NHS coupling to amine-modified nanoparticles. For click chemistry applications, synthesize azide/alkyne derivatives (e.g., 3-(4-(prop-2-ynyloxy)phenyl)propanoic acid) for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Monitor conjugation efficiency using HPLC and dynamic light scattering (DLS) .

Q. How can computational modeling predict binding interactions with sulfotransferase enzymes?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to Sulfotransferase 1A3 (PDB ID: P0DMM9). Key residues for sulfation (e.g., His108, Lys48) should be prioritized. Validate predictions with site-directed mutagenesis and surface plasmon resonance (SPR) binding assays .

Q. What experimental designs assess the compound’s efficacy against multidrug-resistant pathogens?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays using Clinical and Laboratory Standards Institute (CLSI) guidelines. Test against Gram-negative (e.g., E. coli ATCC 25922) and fungal pathogens (e.g., Candida auris). Pair with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to evaluate resistance mechanisms .

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